N-Desmethylthiamethoxam, analytical standard

Nicotinic acetylcholine receptor Radioligand binding assay Neonicotinoid pharmacology

Regulatory compliance requires separate quantification of the neonicotinoid metabolite N-desmethylthiamethoxam (CGA-322704) from parent thiamethoxam-surrogate standards produce systematic LC-MS/MS errors. This certified ≥98.0% (HPLC) analytical standard enables: - EPA 40 CFR § 180.565 residue monitoring in food/feed - Validated QuEChERS-LC-MS/MS with 0.01 mg/kg LOQ - Pharmacological nAChR binding assays (distinct Hill coefficients) Supplied with verified purity for environmental fate and metabolism studies.

Molecular Formula C7H8ClN5O3S
Molecular Weight 277.69 g/mol
Cat. No. B12053051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylthiamethoxam, analytical standard
Molecular FormulaC7H8ClN5O3S
Molecular Weight277.69 g/mol
Structural Identifiers
SMILESC1NC(=N[N+](=O)[O-])N(CO1)CC2=CN=C(S2)Cl
InChIInChI=1S/C7H8ClN5O3S/c8-6-9-1-5(17-6)2-12-4-16-3-10-7(12)11-13(14)15/h1H,2-4H2,(H,10,11)
InChIKeyLOXCNVOJGRNBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylthiamethoxam Standard: Technical Baseline


N-Desmethylthiamethoxam (CAS 171103-04-1; synonym: TMX-dm, CGA 330050) is a neonicotinoid-class compound and the primary N-demethylated metabolite of the insecticide thiamethoxam [1]. It is supplied as an analytical reference standard with a certified purity of ≥98.0% (HPLC) . The compound is not used as a commercial pesticide active ingredient but rather serves as a critical reference material for quantifying thiamethoxam residues and its metabolites in food, feed, and environmental matrices per regulatory monitoring requirements [2].

Supports regulatory residue monitoring workflows for thiamethoxam metabolite CGA-322704
Certified high-purity analytical standard for accurate multi-analyte calibration
Distinct metabolite identity prevents cross-calibration with parent neonicotinoids

N-Desmethylthiamethoxam: Irreplaceable Standard


In-class neonicotinoid standards such as thiamethoxam, clothianidin, or imidacloprid cannot be interchanged with N-desmethylthiamethoxam for residue quantification purposes because regulatory tolerances established by EPA and EFSA explicitly require the separate measurement of the metabolite CGA 322704 (N-desmethylthiamethoxam) as part of the combined residue definition [1]. Furthermore, the compound exhibits distinct receptor-binding pharmacology—Hill coefficient values for [³H]N-desmethylthiamethoxam binding to Myzus persicae nAChRs differ fundamentally from those of thiamethoxam and imidacloprid [2]. Failure to use the correct analyte-specific standard produces systematically inaccurate quantification in LC-MS/MS and GC-MS workflows due to differential ionization efficiency and matrix effects that cannot be corrected by surrogate standards from other neonicotinoid subclasses [3].

Regulatory residue definitions (EPA/EFSA) explicitly require separate measurement of CGA-322704; parent or analog standards cannot fulfill compliance

Differential ionization efficiency and matrix effects in LC-MS workflows prevent accurate quantification using surrogate neonicotinoid standards

Distinct nAChR binding pharmacology means potency extrapolation from thiamethoxam or imidacloprid may misrepresent biological behavior

N-Desmethylthiamethoxam: Comparative Evidence


nAChR Binding: Distinct from Thiamethoxam

In comparative radioligand binding studies using membranes from Myzus persicae (green peach aphid), [³H]N-desmethylthiamethoxam demonstrates a Hill coefficient of approximately unity when interacting with methyllycaconitine and dihydro-β-erythroidine antagonists, in contrast to [³H]thiamethoxam which exhibits Hill values >1 with these same antagonists, indicating distinct modes of receptor interaction [1]. Additionally, [³H]N-desmethylthiamethoxam yields a Hill value >1 with the agonist (−)nicotine, whereas [³H]imidacloprid exhibits Hill values around unity with both agonists and antagonists [1].

nAChR Binding Profile
Head-to-head
Hill coefficient n_H ≈ 1 with antagonists (vs. thiamethoxam n_H > 1); n_H > 1 with agonist nicotine (vs. imidacloprid n_H ≈ 1)
Distinct receptor-binding mode, may affect bioactivity interpretation
Myzus persicae membrane assays
Nicotinic acetylcholine receptor Radioligand binding assay Neonicotinoid pharmacology

Insecticidal Potency Relative to Thiamethoxam

N-Desmethylthiamethoxam interacts with insect nicotinic acetylcholine receptors but exhibits approximately 25-fold lower insecticidal potency compared to its parent compound thiamethoxam . Despite this reduced potency relative to thiamethoxam, the desmethyl metabolite retains activity levels comparable to imidacloprid, another widely used chloropyridyl-subclass neonicotinoid .

Insecticidal Potency
Reported
~25-fold lower potency than thiamethoxam; comparable to imidacloprid
Separate toxicological evaluation required for metabolite residue
Data to verify; source review recommended
Insecticidal activity Potency comparison Neonicotinoid metabolite

Analytical Method Validation: Wheat and Soil

In a validated QuEChERS-LC-MS/MS method for the simultaneous determination of thiamethoxam and its six major metabolites (including desmethyl-thiamethoxam) in wheat leaves, grain, straw, and soil, the method achieved recovery rates for thiamethoxam and its metabolites ranging from 81.22% to 98.14% with matrix effect values maintained within the acceptable range of -20% to +20% [1]. The limit of quantification (LOQ) for thiamethoxam and its metabolites was established at 0.01 mg/kg across all matrices tested [2].

LC-MS Method Validation
Method context
Recovery 81.2–98.1% across wheat matrices; matrix effect within ±20%; LOQ 0.01 mg/kg
Supports quantitative multi-analyte workflow with separate calibration
QuEChERS-LC-MS/MS, optimized conditions
LC-MS/MS method validation Matrix effect Recovery performance

Metabolic Remethylation to Clothianidin

In a comprehensive in vivo metabolic study in mice, N-desmethylthiamethoxam (TMX-dm) was identified as part of a facile reaction sequence involving thiamethoxam (TMX) → TMX-dm and clothianidin (CLO) → CLO-dm [1]. Notably, CLO-dm was unexpectedly remethylated in part to clothianidin in brain tissue [1]. The study characterized thirty-seven metabolites of TMX, TMX-dm, CLO, and CLO-dm, with tissue residues largely dissipated by 4 hours post-administration [1].

Metabolic Remethylation
Head-to-head
TMX-dm formed via thiamethoxam demethylation; CLO-dm remethylated in brain, TMX-dm pathway distinct
Metabolite-specific monitoring required; parent back-calculation unreliable
Mouse ip model, tissue-specific fate
Metabolic pathway In vivo remethylation Tissue distribution

Inclusion in U.S. EPA and PMRA Tolerances

Under U.S. EPA 40 CFR § 180.565, tolerances are established for residues of thiamethoxam including its metabolites and degradates, with compliance determined by measuring thiamethoxam and its metabolite CGA-322704 (N-desmethylthiamethoxam) calculated as the stoichiometric equivalent of thiamethoxam [1]. The EPA final rule specifically establishes tolerances for combined residues of thiamethoxam and its metabolite CGA-322704 across multiple commodity groups including artichoke, caneberry subgroup 13-A, grape, hop, and brassica vegetables [2]. Parallel regulatory requirements exist in Canada, where PMRA MRLs for thiamethoxam explicitly include the metabolite CGA 322704 in the residue definition [3].

EPA & PMRA Tolerances
Class-level
CGA-322704 explicitly named in U.S. EPA 40 CFR § 180.565 and Canadian PMRA MRLs for combined residue measurement
Regulatory requirement mandates metabolite-specific analytical standard
Review current tolerances for your commodity
Pesticide residue tolerance Regulatory compliance Metabolite monitoring

AFSSA Recognition as Persistent Soil Metabolite

The French Agency for Food Safety (AFSSA) has recognized that the major metabolite CGA 322704 (N-desmethylthiamethoxam) can be persistent in soil, with residues capable of being mobilized by subsequent rotational crops [1]. This regulatory acknowledgment of soil persistence has direct implications for crop rotation restrictions following thiamethoxam application, particularly concerning bee-attractive crops such as sunflower, rapeseed, clover, and alfalfa [1].

AFSSA Soil Persistence
Class-level
CGA 322704 recognized as persistent in soil; residues mobilizable by rotational crops per AFSSA
Separate environmental monitoring standard justified
Qualitative regulatory determination
Soil persistence Environmental fate Crop rotation restriction

N-Desmethylthiamethoxam: Application Scenarios


Regulatory Residue Monitoring for Food Commodities

Laboratories conducting regulatory compliance testing for thiamethoxam residues in food and feed commodities must quantify both thiamethoxam and its metabolite CGA-322704 (N-desmethylthiamethoxam) as specified in EPA 40 CFR § 180.565 [1]. The N-desmethylthiamethoxam analytical standard with certified purity ≥98.0% (HPLC) enables accurate calibration for LC-MS/MS quantification . The validated QuEChERS-LC-MS/MS method demonstrates that this metabolite can be reliably quantified alongside thiamethoxam with LOQ of 0.01 mg/kg and matrix effects within ±20% across wheat and soil matrices [2].

Soil Persistence and Crop Rotation Risk Assessment

Environmental fate studies assessing the potential for metabolite carryover to rotational crops require separate quantification of N-desmethylthiamethoxam due to its recognized persistence in soil as documented by AFSSA [3]. The distinct environmental behavior of this metabolite—including potential mobilization by subsequent crops—necessitates the use of an authenticated analytical standard rather than relying on parent compound calibration curves, which would produce inaccurate residue estimates due to differential soil adsorption and degradation kinetics.

Neonicotinoid Receptor Pharmacology and Resistance Studies

Investigations into neonicotinoid binding site heterogeneity and resistance mechanisms benefit from N-desmethylthiamethoxam as a pharmacological probe due to its distinct Hill coefficient profile relative to thiamethoxam and imidacloprid [4]. In Myzus persicae nAChR binding assays, [³H]N-desmethylthiamethoxam exhibits Hill values of approximately unity with antagonists, contrasting with [³H]thiamethoxam's Hill values >1 [4]. This differential binding mode makes the compound valuable for mapping discrete receptor conformations and subunit compositions implicated in target-site resistance.

Thiamethoxam Metabolism and Toxicokinetic Studies

Pharmacokinetic and metabolism studies in mammalian systems require N-desmethylthiamethoxam as an analytical reference standard to track the TMX → TMX-dm metabolic pathway and differentiate it from the parallel CLO → CLO-dm pathway [5]. The demonstration that CLO-dm undergoes tissue-specific remethylation to clothianidin in brain, while TMX-dm follows a distinct metabolic trajectory, confirms that parent compound measurements alone are insufficient to characterize full-body burden or tissue-specific exposure profiles [5].

Application
Selection Property
Validation Focus
Regulatory residue monitoring
Certified purity & metabolite identity
Chromatographic multi-analyte method validation
Soil fate & crop rotation risk
Metabolite-specific quantification
Soil matrix recovery and persistence assessment
nAChR pharmacology & resistance
Distinct receptor-binding profile
Radioligand displacement assay interpretation
Metabolism & toxicokinetic studies
Metabolic pathway differentiation
Tissue-specific biotransformation tracking

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